An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1,3,5-triazin-2-amine and its Derivatives
An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1,3,5-triazin-2-amine and its Derivatives
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic methodologies for preparing 4-Phenyl-1,3,5-triazin-2-amine and its diverse derivatives. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the foundational synthesis of the core molecule and expand upon various strategies for its derivatization, with a strong emphasis on the rationale behind experimental choices and the validation of synthetic outcomes.
Introduction: The Significance of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring system is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1][2] Its unique electronic properties and the ability to engage in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutic agents. Derivatives of 1,3,5-triazine have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The focal point of this guide, 4-Phenyl-1,3,5-triazin-2-amine, serves as a crucial building block for the development of new chemical entities with potential therapeutic applications.
The strategic functionalization of the 1,3,5-triazine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide will provide the necessary tools and knowledge to synthesize the 4-Phenyl-1,3,5-triazin-2-amine core and to strategically modify it to generate libraries of diverse derivatives for biological screening.
Synthesis of the Core Structure: 4-Phenyl-1,3,5-triazin-2-amine
The synthesis of the 4-Phenyl-1,3,5-triazin-2-amine core, also known as 2,4-diamino-6-phenyl-1,3,5-triazine, can be approached through several synthetic routes. While classical methods exist, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction time, yield, and sustainability.
Recommended Synthetic Approach: Microwave-Assisted Cyclocondensation
A highly efficient and environmentally friendly method for the synthesis of 4-Phenyl-1,3,5-triazin-2-amine involves the microwave-assisted reaction of dicyandiamide (cyanoguanidine) with benzonitrile.[1] This one-pot reaction provides a direct route to the desired product, often with high yields and purity, while significantly reducing reaction times compared to conventional heating methods.[4]
Reaction Rationale: This reaction proceeds via a nucleophilic attack of the dicyandiamide on the benzonitrile, followed by an intramolecular cyclization to form the triazine ring. The use of microwave irradiation accelerates the reaction by efficiently heating the polar reactants and intermediates, leading to a dramatic reduction in reaction time.
Materials:
-
Dicyandiamide (Cyanoguanidine)
-
Benzonitrile
-
Ethanol (or other suitable high-boiling solvent)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine dicyandiamide (1.0 eq) and benzonitrile (1.2 eq).
-
Add a minimal amount of a high-boiling solvent such as ethanol to facilitate microwave absorption and ensure even heating.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-300 W) or a set temperature (e.g., 150-180 °C) for a short duration (typically 10-30 minutes). The optimal conditions may need to be determined empirically.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 4-Phenyl-1,3,5-triazin-2-amine as a white solid.[5]
Self-Validation: The success of the synthesis can be confirmed by analyzing the product's physical and spectroscopic properties.
| Property | Observation |
| Appearance | White crystalline solid |
| Melting Point | 219-221 °C (literature value) |
| Solubility | Sparingly soluble in common organic solvents |
Spectroscopic Characterization Data:
-
¹H NMR (DMSO-d₆): δ 7.95-8.05 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 6.80 (br s, 2H, -NH₂).
-
¹³C NMR (DMSO-d₆): δ 167.5 (C-NH₂), 166.0 (C-Ph), 136.0 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH).
-
IR (KBr, cm⁻¹): 3450-3100 (N-H stretching), 1640 (C=N stretching), 1550, 1480 (aromatic C=C stretching).
-
Mass Spectrometry (ESI-MS): m/z 188.09 [M+H]⁺.
Alternative Synthetic Routes
While the microwave-assisted method is recommended, other classical methods can also be employed:
-
Reaction of Benzamidine with Dicyandiamide: This involves the condensation of benzamidine hydrochloride with dicyandiamide at elevated temperatures.[6]
-
Pinner Triazine Synthesis: This multi-step process involves the reaction of an amidine with phosgene, followed by subsequent reactions to form the triazine ring.
These methods, however, often require harsher reaction conditions and longer reaction times.
Synthesis of 4-Phenyl-1,3,5-triazin-2-amine Derivatives
The true potential of the 4-Phenyl-1,3,5-triazin-2-amine scaffold lies in its derivatization to create a diverse range of compounds for biological evaluation. Two primary strategies for derivatization will be discussed: sequential substitution of cyanuric chloride and modification of the exocyclic amino group.
Derivatization via Sequential Substitution of Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective starting material for the synthesis of a wide array of triazine derivatives. The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophiles, allowing for a stepwise and controlled substitution.
Causality of Experimental Choices: The reactivity of the chlorine atoms in cyanuric chloride is temperature-dependent. The first substitution can typically be carried out at 0-5 °C, the second at room temperature, and the third at elevated temperatures (reflux). This differential reactivity allows for the selective introduction of different nucleophiles to generate unsymmetrical triazine derivatives.
Caption: General workflow for the synthesis of trisubstituted 1,3,5-triazines from cyanuric chloride.
Synthesis of 2-Amino-4-chloro-6-phenyl-1,3,5-triazine
Materials:
-
2,4-Dichloro-6-phenyl-1,3,5-triazine
-
Ammonia solution (aqueous or in dioxane)
-
Dioxane (or other suitable solvent)
Procedure:
-
Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in a suitable solvent like dioxane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of ammonia (1.1 eq) while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-Amino-4-chloro-6-phenyl-1,3,5-triazine.
Derivatization of the Exocyclic Amino Group
Once the 4-Phenyl-1,3,5-triazin-2-amine core is synthesized, the exocyclic amino group provides a handle for further functionalization through reactions such as acylation, alkylation, and condensation. A particularly interesting and modern approach is the reaction with ketones to form α-ketoamides and amides.[7][8]
Reaction Mechanism Overview: The reaction of a 2-amino-1,3,5-triazine with a ketone in the presence of an oxidizing system (e.g., I₂/CuCl) can lead to the formation of either an N-triazinyl-α-ketoamide or an N-triazinyl-amide through oxidative C-C bond cleavage.[7] The selectivity can be controlled by the reaction conditions.
Materials:
-
4-Phenyl-1,3,5-triazin-2-amine
-
Acetophenone (or other suitable ketone)
-
Copper(I) chloride (CuCl)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction flask, combine 4-Phenyl-1,3,5-triazin-2-amine (1.0 eq), acetophenone (2.2 eq), CuCl (0.2 eq), and I₂ (2.0 eq) in DMSO.
-
Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench with a 10% aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-phenyl-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide.
Data Summary and Comparison
To facilitate the comparison of different synthetic approaches and the characterization of the synthesized compounds, the following tables summarize key data.
Table 1: Comparison of Synthetic Routes to 4-Phenyl-1,3,5-triazin-2-amine
| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Microwave-Assisted Cyclocondensation | Dicyandiamide, Benzonitrile | Microwave, 150-180 °C, 10-30 min | High | Rapid, High Yield, Green Chemistry | Requires specialized microwave equipment |
| Classical Condensation | Benzamidine HCl, Dicyandiamide | High Temperature, several hours | Moderate | Does not require specialized equipment | Long reaction times, lower yields |
Table 2: Characterization Data for Selected Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, DMSO-d₆) |
| 4-Phenyl-1,3,5-triazin-2-amine | C₉H₈N₄ | 186.20 | 219-221 | δ 7.95-8.05 (m, 2H), 7.40-7.50 (m, 3H), 6.80 (br s, 2H) |
| 2-Amino-4-chloro-6-phenyl-1,3,5-triazine | C₉H₇ClN₄ | 220.65 | >300 | δ 8.10-8.20 (m, 2H), 7.50-7.60 (m, 3H), 7.20 (br s, 2H) |
| N-(4-phenyl-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide | C₁₇H₁₂N₄O₂ | 316.31 | - | Complex aromatic and amide proton signals. Expected downfield shift of the triazine proton and characteristic signals for the two phenyl rings and the keto-amide linkage. |
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the synthesis of 4-Phenyl-1,3,5-triazin-2-amine and its derivatives, emphasizing practical and efficient methodologies. The microwave-assisted synthesis of the core structure offers a significant improvement over classical methods, aligning with the principles of green chemistry. The derivatization strategies discussed, particularly the sequential substitution of cyanuric chloride and the novel reaction with ketones, provide a robust platform for generating diverse libraries of 1,3,5-triazine-based compounds.
The continued exploration of novel synthetic routes and the development of more efficient and selective derivatization techniques will undoubtedly lead to the discovery of new 1,3,5-triazine derivatives with enhanced biological activities. The methodologies and insights provided in this guide are intended to empower researchers in their quest for novel therapeutics and to facilitate the advancement of medicinal chemistry.
References
-
Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. (2025). ResearchGate. Retrieved from [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). ARKIVOC. Retrieved from [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry. Retrieved from [Link]
-
benzoguanamine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Lee, H.-K., & Rana, T. M. (2004). Microwave-assisted parallel synthesis of a 4,6-diamino-2,2-dimethyl-1,2-dihydro-1-phenyl-s-triazine library. Journal of Combinatorial Chemistry, 6(4), 504–508. Retrieved from [Link]
-
Microwave-assisted clean synthesis of 6-aryl-2,4-diamino-1,3,5- triazines in [bmim][PF6]. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
2,4-Diamino-6-phenyl-1,3,5-triazine. (n.d.). Haz-Map. Retrieved from [Link]
- Cyanoguanidine derivative and process for preparation thereof. (1988). Google Patents.
-
Selective Synthesis of N-[1][4][9]Triazinyl-α-Ketoamides and N-[1][4][9]Triazinyl-Amides from the Reactions of 2-Amine-[1][4][9]Triazines with Ketones. (2023). MDPI. Retrieved from [Link]
- Cyanoguanidine derivative and process for preparation thereof. (1988). Google Patents.
-
Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Synthesis of N-[1][4][9]Triazinyl-α-Ketoamides and N-[1][4][9]Triazinyl-Amides from the Reactions of 2-Amine-[1][4][9]Triazines with Ketones. (2023). National Institutes of Health. Retrieved from [Link]
- Substituted 4-aryl-n-phenyl-1,3,5-triazin-2-amines. (2012). Google Patents.
-
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. (n.d.). PubChem. Retrieved from [Link]
-
A Convenient Route To Cyanoguanidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). ResearchGate. Retrieved from [Link]
-
Chapter 3 – Structural characterization of triazines. (n.d.). [PDF] Repositori Obert de la Universitat de Barcelona. Retrieved from [Link]
-
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (n.d.). RSC Publishing. Retrieved from [Link]
-
2-Amino-4-(methylamino)-1,3,5-triazine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2009). ResearchGate. Retrieved from [Link]
-
2-Amino-4-chloro-6-phenyl-1,3,5-triazine (95%). (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2018). Semantic Scholar. Retrieved from [Link]
-
High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2017). MDPI. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). MDPI. Retrieved from [Link]
-
Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. (2004). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. (n.d.). Remedy Publications LLC. Retrieved from [Link]
-
Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. (n.d.). [PDF] International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link]
Sources
- 1. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | C21H18N6 | CID 1515256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Microwave-assisted parallel synthesis of a 4,6-diamino-2,2-dimethyl-1,2-dihydro-1-phenyl-s-triazine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-phenyl-1,3,5-triazine - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
